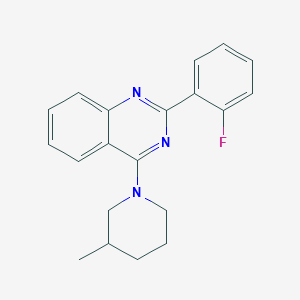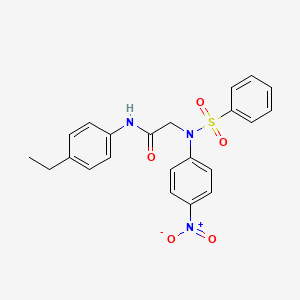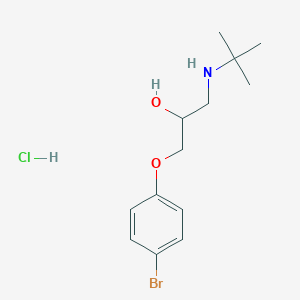
2-(2-fluorophenyl)-4-(3-methyl-1-piperidinyl)quinazoline
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives involves several steps and methodologies. In the synthesis of quinazoline-2-aminothiazole hybrids, containing a 4-piperidinylamide linker, a series of novel compounds were designed and evaluated for their anti-microbial properties against phytopathogenic fungi and bacteria (Ding et al., 2022). Another synthesis process of a quinazoline derivative involved a sulphur arylation reaction, leading to the creation of a novel compound with an empirical formula of C18H17ClN2O (Geesi et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of quinazoline derivatives are complex and diverse. For example, a synthesized quinazoline derivative was analyzed using Raman analysis, revealing specific parameters such as system, space group, unit parameters cell, and temperature (Geesi et al., 2020). The structural analysis is crucial for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Quinazoline derivatives exhibit a variety of chemical reactions and properties, mainly due to their structural complexity. For instance, certain quinazoline compounds have shown potent anti-fungal efficacy, such as compound 4y from Ding et al.'s study, which exhibited strong inhibitory effects against Rhizoctonia solani (Ding et al., 2022).
Physical Properties Analysis
The physical properties of quinazoline derivatives can be determined through various analytical techniques. For example, the crystal structure analysis provides insights into the physical properties of these compounds, such as their molecular geometry and stability.
Chemical Properties Analysis
Quinazoline derivatives are known for their diverse chemical properties. They have been studied for their potential as antimicrobial, antifungal, and antitumor agents, owing to their unique chemical structures and reactive sites. The study by Ding et al. exemplifies the antifungal properties of these compounds, highlighting their potential in agricultural applications (Ding et al., 2022).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-4-(3-methylpiperidin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3/c1-14-7-6-12-24(13-14)20-16-9-3-5-11-18(16)22-19(23-20)15-8-2-4-10-17(15)21/h2-5,8-11,14H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDUKSHBYNRJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-(3-methylpiperidin-1-yl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(cyclopropylmethyl)(propyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4015824.png)
![ethyl N-[2-(2-furoylamino)benzoyl]alaninate](/img/structure/B4015833.png)
![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015847.png)

![ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4015863.png)
![ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B4015865.png)
![1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015873.png)
![4,4'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4015875.png)
![2-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015881.png)
![N-(4-isopropylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B4015894.png)

![N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B4015922.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4015925.png)
![2-(4-{[(4-methylphenyl)sulfonyl]imino}-1,3,5-triazinan-1-yl)ethyl 4-nitrobenzoate](/img/structure/B4015931.png)